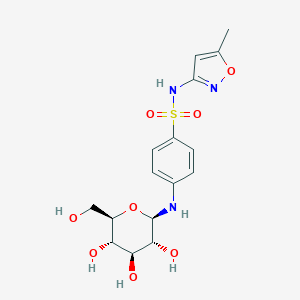
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is a compound that is relevant in the field of organic synthesis, particularly in the synthesis of amines. It is associated with the protection of hydroxylamine functional groups and can be involved in various chemical reactions, including nucleophilic addition and deprotonation processes.
Synthesis Analysis
The synthesis of related O-(trimethylsilyl)hydroxylamines has been reported through the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride. This method is significant as trimethylsilyl chloride not only promotes the reaction but also acts as a protective agent for the hydroxylamine group. The resulting O-(trimethylsilyl)hydroxylamines can be subsequently reduced to the corresponding amines using a zinc-copper couple in an aqueous NH4Cl solution .
Molecular Structure Analysis
The molecular structure of compounds similar to O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride has been studied through reactions such as the deprotonation of N,O-bis(trimethylsilyl)hydroxylamine. This reaction leads to N-O bond cleavage and a 1,2-silylshift, resulting in a complex with a K3O3 bis-cubane core structure. This structure has been characterized by elemental analysis and single-crystal X-ray diffraction, revealing the presence of N(SiMe3)2 groups and Me3Si groups attached to the oxygen atoms .
Chemical Reactions Analysis
The chemical behavior of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride can be inferred from related compounds. For instance, the preparation of trimethylsilyl derivatives of sodium salts of organic acids involves the presence of hydroxylamine hydrochloride and trimethylchlorosilane. This technique is useful for reducing losses of organic acids during lyophilisation by converting them to sodium salts and preparing volatile derivatives for gas chromatography .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride are not detailed in the provided papers, the properties of similar compounds suggest that they are volatile and can be manipulated to form various derivatives for analytical purposes, such as in gas chromatography . The reactivity of these compounds with organometallic reagents and their ability to undergo structural changes upon deprotonation also indicate a level of chemical versatility that is valuable in synthetic chemistry .
科学的研究の応用
Synthesis and Derivatization Applications
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride plays a significant role in synthetic chemistry. A study by Heydari, Mehrdad, and Tavakol (2003) demonstrated its use in the one-pot synthesis of α-substituted hydroxylamine derivatives from aldehydes, using lithium perchlorate/diethyl ether as a catalyst. This process highlights the reactivity of O-(trimethylsilyl)oxime ethers, which are generated in situ and show high reactivity with silylated nucleophiles (Heydari, Mehrdad, & Tavakol, 2003).
Structural and Mechanistic Studies
In organometallic chemistry, this compound is utilized for studying structural and rearrangement reactions. Schmatz et al. (2003) explored the reactions and structure of bis(organosilyl)(organostannyl)hydroxylamines, providing insights into the dyotropic rearrangement mechanism and crystal structures, corroborated by quantum-chemical calculations (Schmatz et al., 2003).
Applications in Analytical Chemistry
Poole, Llater, and Orrell (1976) found that O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride can be used in the preparation of trimethylsilyl derivatives of sodium salts of organic acids. This technique reduces the losses of organic acids during processes like lyophilization by converting them to sodium salts for gas chromatography analysis (Poole, Llater, & Orrell, 1976).
Pharmacological Research
In pharmacology, Yasaki, Xu, and King (2000) utilized this chemical for the efficient synthesis of 15N-Hydroxyurea, a valuable pharmacological tool. This synthesis presents a one-pot procedure, highlighting the versatility of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride in pharmacological research (Yasaki, Xu, & King, 2000).
Organic Acid Research
Libert et al. (1991) studied the reactions induced by hydroxylamine treatment of esters of organic acids and 3-ketoacids, applying this knowledge to the study of urines from patients under valproate therapy. The study provides insights into the chemical transformations and implications for clinical chemistry (Libert et al., 1991).
Peptide Synthesis
Sieber (1977) investigated the use of the 2-trimethylsilylethyl residue, a selectively cleavable carboxyl protecting group, in peptide synthesis. This research contributed significantly to the development of new carboxyl protecting groups suitable for peptide synthesis (Sieber, 1977).
Environmental Chemistry
In environmental chemistry, Spaulding, Frazey, Rao, and Charles (1999) utilized the compound in the measurement of hydroxy carbonyls and other carbonyls in ambient air, showcasing its role in environmental monitoring and atmospheric chemistry (Spaulding, Frazey, Rao, & Charles, 1999).
Conjugate Addition Reactions
Cardillo et al. (2001) explored the conjugate addition of hydroxylamino derivatives to alkylidene malonates in the presence of chiral Lewis acids. This study highlights the role of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride in facilitating such reactions (Cardillo et al., 2001).
Safety And Hazards
特性
IUPAC Name |
O-(2-trimethylsilylethyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NOSi.ClH/c1-8(2,3)5-4-7-6;/h4-6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNDTUAVSQNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16ClNOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593594 |
Source


|
| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride | |
CAS RN |
153502-27-3 |
Source


|
| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

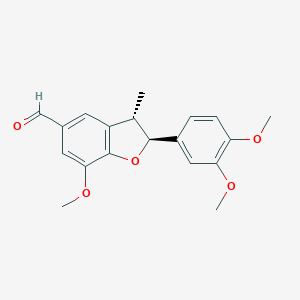

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
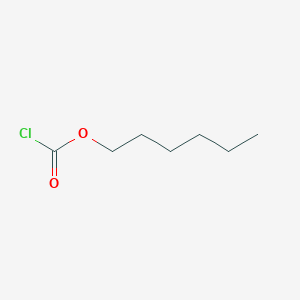
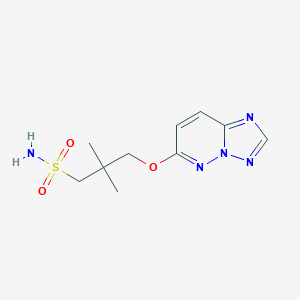


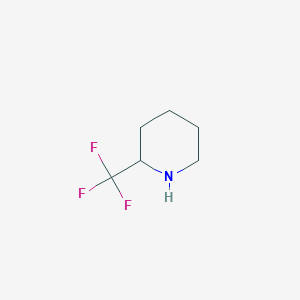
![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)
![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)

